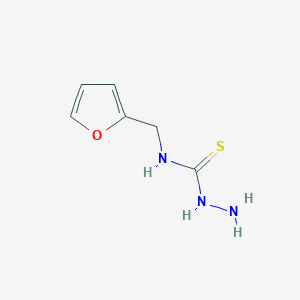

4-(2-Furfuryl)-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h1-3H,4,7H2,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKUNUQYDORCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352315 | |

| Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

96860-19-4 | |

| Record name | N-[(Furan-2-yl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96860-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Furfuryl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Furfuryl)-3-thiosemicarbazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the underlying chemical principles, offering two robust synthetic pathways, complete with step-by-step experimental protocols. Furthermore, it outlines the necessary analytical techniques for the characterization and purity assessment of the final product. Safety protocols and potential applications are also discussed to provide a holistic understanding for researchers in the field.

Introduction: The Significance of this compound

Thiosemicarbazides are a class of organic compounds characterized by the N-N-C(=S)-N backbone. They serve as versatile synthons in the preparation of various heterocyclic systems, including thiadiazoles, triazoles, and thiazolidinones.[1] The incorporation of a furfuryl moiety, a five-membered aromatic ring containing an oxygen atom, can significantly influence the biological activity of the parent molecule. The furan ring system is a common scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions.

This compound, with its combination of the thiosemicarbazide core and the furfuryl substituent, presents a molecule with considerable potential for biological activity. Thiosemicarbazide derivatives have been investigated for a wide range of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer properties.[2][3] The furfuryl group can enhance these activities and introduce new pharmacological profiles. This guide aims to provide the necessary technical details for the efficient and reliable synthesis of this promising compound.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of this compound can be approached through two primary and reliable methods, differing in their starting materials but converging on the same target molecule. The choice between these pathways may depend on the availability of precursors and the desired scale of the reaction.

Pathway A: The reaction of furfuryl isothiocyanate with hydrazine hydrate. This is a direct and often high-yielding approach.

Below is a visual representation of the two synthetic routes.

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Pathway A: From Furfuryl Isothiocyanate

This method is predicated on the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Furfuryl Isothiocyanate | 139.18 | 10 | 1.39 g |

| Hydrazine Hydrate (~64%) | 50.06 | 12 | ~0.75 mL |

| Ethanol (95%) | - | - | 20 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfuryl isothiocyanate (10 mmol) in ethanol (15 mL).

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (12 mmol) dropwise with continuous stirring at room temperature. An exothermic reaction may be observed.

-

Reaction: After the initial reaction subsides, add the remaining ethanol (5 mL). Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature and then in an ice bath. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be recrystallized from ethanol or an ethanol-water mixture to afford pure this compound.[5]

Pathway B: From Furfuryl Amine

This three-component reaction involves the in-situ formation of a dithiocarbamate intermediate followed by reaction with hydrazine.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Furfuryl Amine | 97.12 | 10 | 0.97 g |

| Carbon Disulfide | 76.14 | 10 | 0.6 mL |

| Triethylamine | 101.19 | 10 | 1.4 mL |

| Hydrazine Hydrate (~64%) | 50.06 | 12 | ~0.75 mL |

| Ethanol (95%) | - | - | 30 mL |

Step-by-Step Procedure:

-

Formation of Dithiocarbamate Salt: In a 100 mL round-bottom flask, dissolve furfuryl amine (10 mmol) and triethylamine (10 mmol) in ethanol (20 mL). Cool the mixture in an ice bath.

-

Addition of Carbon Disulfide: Add carbon disulfide (10 mmol) dropwise to the cooled solution with vigorous stirring. Continue stirring in the ice bath for 30 minutes, during which a precipitate of the triethylammonium dithiocarbamate salt may form.

-

Reaction with Hydrazine: To this mixture, add hydrazine hydrate (12 mmol) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated product by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to obtain pure this compound.

Caption: General experimental workflow for the synthesis.

Characterization of this compound

Unambiguous identification of the synthesized compound is critical. The following analytical techniques are recommended for full characterization.

Physicochemical Properties:

| Property | Value |

| CAS Number | 96860-19-4[6][7] |

| Molecular Formula | C6H9N3OS[7] |

| Molecular Weight | 171.22 g/mol [7] |

| Appearance | White crystalline solid[8] |

| Melting Point | 98-100 °C[8] |

| Solubility | Soluble in ethanol, methanol; sparingly soluble in water. |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups.[5][9]

-

C-H stretching (furan): Peaks around 3100-3150 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=S stretching (thiourea): A characteristic band in the region of 1250-1350 cm⁻¹.[4]

-

C-N stretching: Bands in the 1400-1600 cm⁻¹ region.

-

Furan ring vibrations: Characteristic peaks for the furan ring will also be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. Expected signals include:

-

Signals for the furan ring protons.

-

A signal for the methylene (-CH₂-) protons adjacent to the furan ring and the nitrogen atom.

-

Signals for the -NH and -NH₂ protons, which may be broad and their chemical shifts can be concentration and solvent dependent. These protons are typically exchangeable with D₂O.[10]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including:

-

Carbonyl-like carbon of the C=S group, typically in the range of 170-180 ppm.[3]

-

Carbons of the furan ring.

-

The methylene carbon.

-

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 171.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Hazards:

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care.

-

Carbon Disulfide: Is highly flammable and toxic.

-

Furfuryl Amine and Furfuryl Isothiocyanate: Can be irritating to the skin, eyes, and respiratory tract.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Potential Applications and Future Directions

This compound is a valuable intermediate for the synthesis of a wide array of heterocyclic compounds. Its derivatives, particularly thiosemicarbazones formed by condensation with aldehydes and ketones, are of significant interest in drug discovery.[11] These compounds have shown promise as:

-

Antimicrobial Agents: The thiosemicarbazone scaffold is known for its antibacterial and antifungal activities.

-

Anticancer Agents: Many thiosemicarbazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[11]

-

Antiviral Agents: This class of compounds has also been explored for its potential in combating viral infections.

Future research could focus on the synthesis of a library of derivatives of this compound and the systematic evaluation of their biological activities. Structure-activity relationship (SAR) studies can then be conducted to optimize the lead compounds for improved potency and selectivity.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate. The versatility of this compound as a building block for more complex, biologically active molecules underscores its importance in the ongoing quest for novel therapeutic agents.

References

-

Hossain, M. S., Zakaria, C. M., & Zahan, M. K. E. (2021). IR spectra of thiosemicarbazide. ResearchGate. Retrieved from [Link]

-

(n.d.). 1 H NMR spectrum of compound 4. ResearchGate. Retrieved from [Link]

- Hernández, W., Carrasco, F., Olivera-Gonzales, P., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Journal of Chemistry, 2023, 1-20.

-

(n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). SpringerLink. Retrieved from [Link]

-

(n.d.). Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. Retrieved from [Link]

-

(n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry. Retrieved from [Link]

-

(n.d.). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI. Retrieved from [Link]

-

(n.d.). Thiosemicarbazide Chemistry Review. Scribd. Retrieved from [Link]

-

Patel, K. D., Prajapati, S. M., & Patel, H. D. (2014). Novel Synthesis and Characterization of Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones. Semantic Scholar. Retrieved from [Link]

Sources

- 1. [PDF] Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 4-(2-Furfuryl)-3-thiosemicarbazide

This guide provides a comprehensive technical overview of the chemical properties of this compound, a molecule of interest in the field of medicinal chemistry. Drawing from established principles and analogous compound data, this document details its synthesis, structural characterization, computational analysis, and potential applications.

Introduction

Overview of Thiosemicarbazides in Medicinal Chemistry

Thiosemicarbazides are a class of organic compounds characterized by the N-N-C(=S)-N backbone. They serve as versatile intermediates in the synthesis of a wide array of heterocyclic compounds and exhibit a broad spectrum of biological activities.[1] Their derivatives have been reported to possess antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[1] The biological activity is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.

Rationale for the Study of this compound

The incorporation of a furan moiety into a thiosemicarbazide scaffold is of particular interest. The furan ring is a known pharmacophore present in numerous bioactive molecules. The combination of the furan ring and the thiosemicarbazide core in this compound suggests the potential for unique biological activities and novel therapeutic applications.

Scope of the Technical Guide

This guide will provide a detailed exploration of the synthesis, and structural and electronic properties of this compound. It will also delve into its reactivity and potential as a precursor for the development of new therapeutic agents. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a robust and scientifically grounded overview.

Synthesis of this compound

Retrosynthetic Analysis and Synthesis Strategy

A common and effective method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate or the reaction of a hydrazine derivative with an isothiocyanate. For this compound, a plausible and efficient synthetic route involves the reaction of furfuryl isothiocyanate with hydrazine hydrate. This method is straightforward and generally proceeds with high yield.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

The following is a proposed experimental protocol based on standard procedures for the synthesis of similar thiosemicarbazide derivatives.

Materials:

-

Furfuryl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfuryl isothiocyanate (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Pour the concentrated solution into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the final thiosemicarbazide product.

Sources

structure elucidation of 4-(2-Furfuryl)-3-thiosemicarbazide

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Furfuryl)-3-thiosemicarbazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis and the subsequent multi-pronged analytical approach necessary for unambiguous structural confirmation. We will explore the application of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Furthermore, the pivotal role of single-crystal X-ray diffraction in providing absolute structural proof is discussed. Each section is grounded in authoritative principles and provides field-proven insights into experimental design and data interpretation, ensuring a trustworthy and expert-driven narrative.

Introduction to this compound

Thiosemicarbazides are a class of compounds characterized by the H₂N-NH-C(=S)-NHR structural motif. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. The versatile coordination chemistry of thiosemicarbazides, owing to the presence of nitrogen and sulfur donor atoms, also makes them valuable ligands in the synthesis of metal complexes with potential therapeutic applications[4][5]. This compound (C₆H₉N₃OS, Molar Mass: 171.22 g/mol ) is a derivative that incorporates a furan moiety, a common heterocycle in pharmacologically active compounds[6][7]. The precise characterization and structural confirmation of this molecule are paramount for understanding its chemical properties and potential biological function.

Synthesis of this compound

The synthesis of 4-substituted thiosemicarbazides is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine or by reacting a primary amine with thiosemicarbazide or a derivative. A common and effective method for the synthesis of this compound involves the reaction of furfuryl isothiocyanate with hydrazine hydrate.

Experimental Protocol: Synthesis

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfuryl isothiocyanate (10 mmol) dissolved in ethanol (30 mL).

-

Addition of Hydrazine : While stirring, slowly add hydrazine hydrate (12 mmol) to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction : Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation : Upon completion of the reaction, a white solid precipitate of this compound is typically formed[7].

-

Purification : The precipitate is collected by vacuum filtration, washed with cold ethanol, and then dried under vacuum. The crude product can be recrystallized from ethanol to yield a pure crystalline solid[7]. A reported melting point for this compound is 98-100°C[7].

Workflow for Structure Elucidation

Caption: A typical workflow for the synthesis and structural elucidation of an organic compound.

Spectroscopic and Analytical Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

-

Sample Preparation : A small amount of the dried, purified solid is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹[8].

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Functional Group | Reference |

| 3400-3100 | N-H stretching | -NH₂ and -NH- groups | [1][9] |

| 3100-3000 | C-H stretching | Aromatic C-H (furan ring) | [10] |

| 2980-2850 | C-H stretching | Aliphatic C-H (-CH₂-) | [1] |

| ~1600 | C=N stretching | Although not present, this region is important for thiosemicarbazones | [11] |

| ~1500 | C=C stretching | Furan ring | [4] |

| 1350-1250 | C=S stretching | Thione group | [4][11] |

| ~1015 | C-O-C stretching | Furan ring ether linkage | [10] |

The presence of strong bands for N-H stretching and the C=S thione group, along with bands characteristic of the furan ring, provides strong initial evidence for the successful synthesis of the target molecule[1][4][10].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition : The solution is introduced into an electrospray ionization (ESI) mass spectrometer. The mass spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]⁺.

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule.

| m/z Value | Interpretation |

| 172.05 | [M+H]⁺ (Calculated for C₆H₁₀N₃OS⁺: 172.0544) |

Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of the furfuryl group, providing additional structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and exchanging with the labile N-H protons[8][12].

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

The ¹H NMR spectrum will provide key information about the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.0 | Singlet | 1H | N²H | Deshielded due to proximity to the electron-withdrawing C=S group. |

| ~8.0-8.5 | Triplet | 1H | N⁴H | Coupled to the adjacent -CH₂- protons. |

| ~7.5 | Doublet of doublets | 1H | H5 (furan) | Furan proton adjacent to the oxygen atom. |

| ~6.4 | Doublet of doublets | 1H | H4 (furan) | Furan proton coupled to H3 and H5. |

| ~6.2 | Doublet | 1H | H3 (furan) | Furan proton coupled to H4. |

| ~4.5 | Doublet | 2H | -CH₂- | Methylene protons adjacent to the furan ring and N⁴H. |

| ~4.0-4.5 | Broad Singlet | 2H | -NH₂ | Labile protons of the primary amine group. |

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale | Reference |

| ~180 | C=S | Thione carbon, highly deshielded. | [1] |

| ~150 | C2 (furan) | Furan carbon attached to the -CH₂- group. | [13] |

| ~142 | C5 (furan) | Furan carbon adjacent to the oxygen. | [13] |

| ~110 | C4 (furan) | Furan carbon. | [13] |

| ~107 | C3 (furan) | Furan carbon. | [13] |

| ~40 | -CH₂- | Aliphatic methylene carbon. | [13] |

The combination of ¹H and ¹³C NMR data allows for the complete mapping of the molecule's covalent framework, providing very strong evidence for the proposed structure.

Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. This technique provides a precise 3D map of the electron density in a crystal, allowing for the determination of bond lengths, bond angles, and stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth : High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).

-

Data Collection : A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement : The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule[14][15].

Expected Structural Insights

An X-ray crystal structure of this compound would confirm:

-

The overall connectivity of the atoms.

-

The E/Z configuration of the thiosemicarbazide backbone.

-

Precise bond lengths and angles, for example, confirming the C=S double bond character[5].

-

Intermolecular interactions, such as hydrogen bonding, in the solid state.

Caption: Simplified connectivity diagram of this compound.

Summary of Structural Features

The following table summarizes the key identifying features of this compound based on the analytical techniques described.

| Technique | Key Finding |

| FT-IR | Presence of N-H, C-H (aromatic and aliphatic), C=S, and C-O-C functional groups. |

| Mass Spec. | Molecular ion peak at m/z 172.05, confirming the molecular formula C₆H₉N₃OS. |

| ¹H NMR | Characteristic signals for furan, methylene, and three distinct N-H protons. |

| ¹³C NMR | Six distinct carbon signals, including a highly deshielded thione carbon (~180 ppm). |

| X-Ray | Unambiguous confirmation of atomic connectivity, bond lengths, and 3D structure. |

Potential Applications

Thiosemicarbazide derivatives are widely investigated for their pharmacological potential. Given the structural motifs present in this compound, it is plausible that this compound could exhibit biological activities such as antimicrobial, antifungal, or antitumor effects, making it a candidate for further investigation in drug discovery programs[2][3][16].

References

- Guidechem. (n.d.). This compound 96860-19-4 wiki.

- ResearchGate. (n.d.). Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC).

- ResearchGate. (n.d.). Representative 13C-NMR spectrum of compound (3).

- ResearchGate. (n.d.). 1H NMR spectrum of compound 4.

- Shenzhen Regent Biochemistry Tech Co., Ltd. (n.d.). This compound CAS NO.96860-19-4.

- MDPI. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes.

- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.

- MDPI. (n.d.). New Thiosemicarbazide Derivatives with Multidirectional Biological Action.

- ResearchGate. (n.d.). IR spectra of thiosemicarbazide.

- Journal of Undergraduate Chemistry Research. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS.

- Springer. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).

- ChemicalBook. (2023). This compound | 96860-19-4.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques.

- Guidechem. (n.d.). This compound 96860-19-4.

- PMC - NIH. (n.d.). Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones.

- Semantic Scholar. (2022).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Rasayan Journal. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs.

- Semantic Scholar. (n.d.). A new thiosemicarbazone and its 3d metal complexes: Synthetic, structural, and antioxidant studies.

- MDPI. (n.d.). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes.

- ResearchGate. (2021). (PDF) Synthesis and X-ray Diffraction Study of thiosemicarbazone Palladacycles with dppm.

- ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.

- NIH. (n.d.).

- MDPI. (n.d.).

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes [mdpi.com]

- 12. westmont.edu [westmont.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

spectroscopic data (NMR, IR, Mass) of 4-(2-Furfuryl)-3-thiosemicarbazide

An In-Depth Technical Guide to the Spectroscopic Data of 4-(2-Furfuryl)-3-thiosemicarbazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this compound. The guide synthesizes theoretical principles with practical, field-proven insights to ensure both scientific accuracy and experimental relevance.

Introduction

This compound is a heterocyclic compound of interest due to the prevalence of the thiosemicarbazide moiety in molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The furan ring is also a common pharmacophore. Accurate structural characterization is the bedrock of any chemical research, particularly in the pharmaceutical sciences where structure-activity relationships are paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and fragmentation patterns. This guide offers a detailed interpretation of the spectroscopic signature of this compound.

Molecular Structure and Properties

The structural integrity of this compound is the basis for its chemical and biological properties. A clear understanding of its atomic arrangement and fundamental characteristics is crucial for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96860-19-4 | [1] |

| Molecular Formula | C₆H₉N₃OS | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 98-100 °C | [1] |

Synthesis Overview

Thiosemicarbazides are versatile intermediates in the synthesis of various bioactive molecules.[3] The synthesis of 4-substituted-3-thiosemicarbazides like the title compound is typically achieved through the reaction of a primary amine with a source of thiocyanate or isothiocyanate, followed by reaction with hydrazine. A common and direct route involves the reaction of furfurylamine with thiocarbonyl transfer reagents or by reacting furfuryl isothiocyanate with hydrazine hydrate.

Caption: General synthetic pathway for this compound.

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound, based on the known spectral characteristics of its constituent functional groups and data from closely related compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, and the N-H protons of the thiosemicarbazide moiety.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for thiosemicarbazides as it allows for the observation of exchangeable N-H protons.

-

Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Referencing: Use the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm).

Table 2: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | dd | 1H | H-5 (furan) |

| ~6.35 | dd | 1H | H-4 (furan) |

| ~6.25 | d | 1H | H-3 (furan) |

| ~4.50 | d | 2H | -CH₂- |

| ~8.0-9.5 | br s | 1H | NH (position 4) |

| ~4.0-5.0 | br s | 2H | -NH₂ (position 1) |

| ~9.0-10.0 | br s | 1H | NH (position 2) |

Interpretation:

-

Furan Protons: The furan ring protons are expected in the aromatic region. The proton at position 5 (adjacent to the oxygen) will be the most deshielded, appearing at around δ 7.55 ppm. The protons at positions 3 and 4 will appear at higher fields, around δ 6.25 and 6.35 ppm, respectively. The characteristic coupling patterns (doublet of doublets) arise from vicinal and long-range couplings.

-

Methylene Protons (-CH₂-): The methylene protons adjacent to the furan ring and the nitrogen atom are expected to appear as a doublet around δ 4.50 ppm, coupled to the adjacent N-H proton.

-

N-H Protons: The protons on the nitrogen atoms are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on concentration and temperature. The -NH₂ protons are expected at a higher field compared to the other N-H protons. The N-H proton at position 4, adjacent to the methylene group, will likely show coupling to the -CH₂- protons. The N-H at position 2, between the two other nitrogen atoms, is also expected to be in the downfield region.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used compared to ¹H NMR.

-

Data Acquisition: Record the spectrum on a 75 MHz or higher spectrometer, often with proton decoupling.

-

Referencing: The solvent peak is used as the internal standard (e.g., DMSO-d₆ at δ 39.52 ppm).

Table 3: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~182.0 | C=S |

| ~152.0 | C-2 (furan, substituted) |

| ~142.5 | C-5 (furan) |

| ~110.5 | C-4 (furan) |

| ~107.0 | C-3 (furan) |

| ~38.0 | -CH₂- |

Interpretation:

-

Thiocarbonyl Carbon (C=S): The most downfield signal is expected for the thiocarbonyl carbon, typically appearing around δ 182.0 ppm. This is a key diagnostic peak for thiosemicarbazides.[4]

-

Furan Carbons: The carbons of the furan ring are expected in the aromatic region. The carbon attached to the methylene group (C-2) will be the most downfield of the furan carbons, followed by the carbon adjacent to the oxygen (C-5). The other two furan carbons (C-3 and C-4) will appear at higher fields.

-

Methylene Carbon (-CH₂-): The aliphatic methylene carbon is expected to appear at the highest field, around δ 38.0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be obtained from a solid sample using KBr pellet method or Attenuated Total Reflectance (ATR).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Medium-Strong, Broad | N-H stretching (multiple bands) |

| 3100-3000 | Medium | C-H stretching (furan) |

| 2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) |

| ~1600 | Medium | N-H bending |

| 1550-1450 | Medium-Strong | C=C stretching (furan ring) |

| 1350-1250 | Strong | C=S stretching |

| 1100-1000 | Strong | C-O-C stretching (furan ring) |

| ~850 | Strong | C-N stretching |

Interpretation:

-

N-H Stretching: A broad band with multiple peaks in the region of 3400-3100 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary and secondary amine groups.

-

C-H Stretching: The C-H stretching of the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹.

-

C=S Stretching: A strong absorption band in the region of 1350-1250 cm⁻¹ is indicative of the thiocarbonyl (C=S) group. This is a key diagnostic band.

-

Furan Ring Vibrations: The furan ring will show characteristic C=C stretching bands in the 1550-1450 cm⁻¹ region and a strong C-O-C stretching band around 1100-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is often used for fragmentation studies.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171, corresponding to the molecular weight of the compound.

Fragmentation Pathway: The fragmentation of this compound is expected to be initiated by cleavage of the weakest bonds. A primary fragmentation pathway would involve the cleavage of the C-C bond between the furan ring and the methylene group, or the C-N bond between the methylene group and the thiosemicarbazide moiety.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

m/z = 81: This prominent peak corresponds to the stable furfuryl cation ([C₅H₅O]⁺), formed by the cleavage of the bond between the methylene group and the nitrogen atom. This is a very common fragmentation for furfuryl derivatives.

-

m/z = 90: This peak could correspond to the [CH₄N₃S]⁺ fragment, resulting from the cleavage of the bond between the furan ring and the methylene group.

-

Other smaller fragments would arise from the further breakdown of these primary fragments.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint for its identification and structural confirmation. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons in the furan and thiosemicarbazide moieties. The IR spectrum confirms the presence of key functional groups such as N-H, C=S, and the furan ring system. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns, with the formation of the furfuryl cation being a characteristic feature. Together, these spectroscopic techniques offer a powerful and comprehensive toolkit for the unambiguous characterization of this compound, which is essential for its further investigation and application in medicinal chemistry and materials science.

References

- Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Abbasi, A., et al. (2010). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. E-Journal of Chemistry, 7(S1), S294-S298.

-

Oriental Journal of Chemistry. (2014). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Available from: [Link]

-

Jahangirnagar University. (2012). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Available from: [Link]

- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4469-4473.

- Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529.

-

The Royal Society of Chemistry. Thioamide N–C(S) Activation. Available from: [Link]

-

DergiPark. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Available from: [Link]

-

ResearchGate. (2011). Thiosemicarbazides: Synthesis and reactions. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(2-Furfuryl)-3-thiosemicarbazide

Foreword: The Scientific Imperative of Thiosemicarbazides

In the landscape of medicinal chemistry and materials science, the thiosemicarbazide scaffold represents a cornerstone of molecular design. These compounds are not merely synthetic curiosities; they are versatile intermediates and pharmacophores that have given rise to a plethora of molecules with significant biological activities. Their inherent ability to chelate metal ions, coupled with a rich stereoelectronic profile, makes them compelling candidates for drug discovery, particularly in the realms of antimicrobial, antifungal, and antitumor research.[1][2][3][4][5][6][7][8] This guide focuses on a specific, yet representative, member of this class: 4-(2-Furfuryl)-3-thiosemicarbazide. By delving into its physical and chemical characteristics, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, thereby facilitating its exploration in novel applications.

Molecular Overview and Synthetic Strategy

This compound, identified by the CAS Number 96860-19-4, is a heterocyclic compound featuring a furan ring appended to a thiosemicarbazide backbone.[9][10][11] Its molecular formula is C₆H₉N₃OS, corresponding to a molecular weight of 171.22 g/mol .[9] The presence of the furan moiety, a five-membered aromatic heterocycle containing oxygen, is of particular interest as it is a common structural motif in numerous bioactive natural products and synthetic drugs.

Proposed Synthetic Protocol

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and efficient synthesis can be devised based on established methods for thiosemicarbazide formation.[12][13][14] The most logical approach involves the nucleophilic addition of hydrazine to furfuryl isothiocyanate.

Experimental Protocol: Synthesis of this compound

-

Materials: Furfuryl isothiocyanate, Hydrazine hydrate, Ethanol.

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfuryl isothiocyanate (1 molar equivalent) in absolute ethanol.

-

Step 2: Nucleophilic Addition. To the stirred solution, add hydrazine hydrate (1.1 molar equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Step 3: Reaction Completion. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a white crystalline solid.

Causality of Experimental Choices: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the isothiocyanate starting material. Ethanol is a suitable solvent as it readily dissolves the reactants and allows for precipitation of the product upon cooling. Refluxing provides the necessary activation energy to drive the reaction to completion.

Structural Elucidation and Physicochemical Properties

A thorough understanding of a molecule's three-dimensional structure and its inherent physical properties is paramount for predicting its behavior in biological systems and for its application in materials science.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Absorption Bands | Rationale and Comparative Compounds |

| ¹H NMR (in DMSO-d₆) | δ ~4.6 (d, 2H, -CH₂-), δ ~6.3 (m, 1H, furan H4), δ ~6.4 (m, 1H, furan H3), δ ~7.6 (m, 1H, furan H5), δ ~7.9 (br s, 1H, NH), δ ~8.5 (br s, 2H, NH₂) | The methylene protons adjacent to the furan ring are expected to appear as a doublet. The furan protons will exhibit characteristic multiplets in the aromatic region. The NH and NH₂ protons will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. (Analogous data from other thiosemicarbazides[15][16]) |

| ¹³C NMR (in DMSO-d₆) | δ ~40 (-CH₂-), δ ~108 (furan C3), δ ~111 (furan C4), δ ~143 (furan C5), δ ~152 (furan C2), δ ~182 (C=S) | The thiocarbonyl carbon (C=S) is expected to have the most downfield chemical shift. The furan carbons will appear in the aromatic region, and the methylene carbon will be in the aliphatic region. |

| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3100 (N-H stretching), ~3000 (C-H aromatic), ~2900 (C-H aliphatic), ~1600 (C=C aromatic), ~1550 (N-H bending), ~1250 (C=S stretching) | The N-H stretching vibrations will appear as broad bands. The C=S stretching vibration is a key diagnostic peak for thiosemicarbazides.[17][18] |

| Mass Spectrometry (EI) | M⁺ at m/z = 171 | The molecular ion peak corresponding to the molecular weight of the compound is expected. Fragmentation patterns would likely involve cleavage of the furfuryl group and the thiosemicarbazide backbone. |

Molecular Structure and Crystallography

While a specific crystal structure for this compound has not been reported, analysis of related thiosemicarbazone crystal structures allows for an informed description of its likely solid-state conformation.[19][20][21] The thiosemicarbazide moiety is expected to be largely planar. The molecule can exist in thione-thiol tautomeric forms, although in the solid state, the thione form is generally favored. Intermolecular hydrogen bonding between the N-H groups and the sulfur atom is a dominant feature in the crystal packing of thiosemicarbazides, leading to the formation of extended supramolecular networks.

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physical Properties

Based on available data and the nature of analogous compounds, the key physical properties are summarized below.

Table 2: Physical Properties of this compound

| Property | Value | Source/Rationale |

| Appearance | White crystalline solid | Based on melting point and general appearance of thiosemicarbazides. |

| Melting Point | 98-100 °C | Experimental data from chemical suppliers. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF. | Inferred from the presence of polar functional groups and the nonpolar furan ring. |

Thermal Properties

The thermal stability of a compound is a critical parameter for its storage, formulation, and application, especially in pharmaceutical contexts where processing may involve heating.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) (Predicted)

Specific TGA/DSC data for this compound is not available. However, studies on similar thiosemicarbazone derivatives indicate that they generally exhibit good thermal stability, with decomposition often occurring in multiple stages.[22]

-

Expected DSC Profile: A sharp endothermic peak corresponding to its melting point (around 98-100 °C) would be expected.

-

Expected TGA Profile: The compound is likely to be stable up to its melting point. The initial weight loss would likely correspond to the fragmentation of the thiosemicarbazide moiety, followed by the decomposition of the furan ring at higher temperatures.

Diagram 2: Predicted Thermal Analysis Workflow

Caption: Workflow for thermal analysis of the target compound.

Potential Applications and Biological Significance

The thiosemicarbazide scaffold is a well-established pharmacophore, and the inclusion of a furan ring often enhances biological activity.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of thiosemicarbazide and thiosemicarbazone derivatives.[2][3][4][5][6][7][8][22][23][24] The proposed mechanism of action often involves the chelation of essential metal ions in microbial enzymes or the disruption of cellular membranes. The furan moiety in this compound may contribute to its lipophilicity, facilitating its transport across microbial cell walls.

Anticancer Activity

Thiosemicarbazones, which can be readily synthesized from this compound by condensation with aldehydes or ketones, are a class of compounds with well-documented antitumor properties. Their anticancer activity is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of oxidative stress in cancer cells.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its versatile chemical nature and the established biological importance of its structural components. While a complete experimental characterization is not yet fully documented in the public domain, this guide provides a comprehensive overview of its predicted physicochemical properties based on sound chemical principles and data from analogous compounds. Further research is warranted to obtain detailed experimental data on its spectroscopic, crystallographic, and thermal properties. Moreover, a thorough investigation into its biological activity profile could unveil its potential as a lead compound in the development of novel therapeutic agents.

References

-

Pitucha, M., Ramos, P., Wojtunik-Kulesza, K., Głogowska, A., Stefańska, J., Kowalczuk, D., Drózd, M., & Augustynowicz-Kopeć, E. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry. [Link]

-

Hernández, W., Carrasco, F., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Journal of Chemistry, 2023, 1-20. [Link]

-

Hernández, W., Carrasco, F., Olivera-Gonzales, P., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Semantic Scholar. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 17(7), 8006-8023. [Link]

-

Kowiel, M., et al. (2021). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. PloS one, 16(1), e0245875. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 4. Retrieved from [Link]

-

Chemical Shifts. (n.d.). 4-furfuryl-1-salicyloyl-3-thiosemicarbazide. Retrieved from [Link]

-

Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 489-543. [Link]

-

Wujec, M., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules, 27(8), 2583. [Link]

-

LookChem. (n.d.). This compound CAS NO.96860-19-4. Retrieved from [Link]

-

Korkmaz, G., Karaman, İ., & Gezegen, H. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83. [Link]

-

ResearchGate. (n.d.). Crystal structure and computational study of a fluorine-containing thiosemicarbazone. Retrieved from [Link]

-

Janowska, S., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. International Journal of Molecular Sciences, 23(10), 5483. [Link]

-

Liberta, A. E., & West, D. X. (1992). Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status. Biometals, 5(2), 121-126. [Link]

-

Wujec, M., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Journal of Fungi, 9(7), 732. [Link]

-

Onyszczuk, A., et al. (2007). Synthesis, characterization, and antifungal activity of boron-containing thiosemicarbazones. Bioinorganic chemistry and applications, 2007, 85673. [Link]

-

ThinkIR. (n.d.). Facile and efficient synthesis of thiosemicarbazone derivatives with functionalized pendant amines. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of thiosemicarbazide. Retrieved from [Link]

-

Rapp, C. M., & Grapperhaus, C. A. (2021). Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. Journal of inorganic biochemistry, 225, 111620. [Link]

-

Al-Ayed, A. S. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5695-5703. [Link]

-

Scribd. (n.d.). Thiosemicarbazide Chemistry Review. Retrieved from [Link]

-

Wujec, M., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1529. [Link]

-

Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]

-

Central Asian Journal of Medical and Natural Science. (n.d.). An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. Retrieved from [Link]

-

Asadi, S., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 767-776. [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic characterization of N-substituted thiosemicarbazone complexes. Retrieved from [Link]

-

Sciforum. (2023). Novel semi-synthetic antibacterial agents against Staphylococcus aureus and Bacillus cereus. Retrieved from [Link]

-

Ashdin Publishing. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). The general structure of thiosemicarbazide (A) and 1,3,4-thiadiazole (B) derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. ashdin.com [ashdin.com]

- 9. Page loading... [guidechem.com]

- 10. lookchem.com [lookchem.com]

- 11. This compound | 96860-19-4 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chemmethod.com [chemmethod.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. thiosemicarbazide(79-19-6) 1H NMR [m.chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, characterization, and antifungal activity of boron-containing thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Furfuryl)-3-thiosemicarbazide

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-(2-Furfuryl)-3-thiosemicarbazide, with a specific focus on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for characterizing this promising heterocyclic compound. By understanding its fundamental properties, researchers can optimize its handling, formulation, and application in various scientific endeavors.

Introduction to this compound

This compound (CAS No. 96860-19-4) is a derivative of thiosemicarbazide featuring a furan moiety.[1][2] The thiosemicarbazide scaffold is a well-known pharmacophore, and its derivatives have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5][6] The presence of the furan ring, another important heterocyclic motif in medicinal chemistry, can further influence the molecule's biological activity and physicochemical characteristics. A thorough understanding of the solubility and stability of this compound is paramount for its advancement from a laboratory curiosity to a viable therapeutic agent.

Molecular Structure and Properties:

-

Appearance: Typically a solid, with one supplier describing it as a liquid.[7] This discrepancy highlights the importance of empirical characterization.

-

Key Structural Features: The molecule possesses a thiourea group, a hydrazine linkage, and a furan ring. These functional groups are expected to dictate its chemical reactivity, solubility, and potential for intermolecular interactions.

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to challenges in formulation and administration. While specific experimental data for this compound is limited, a systematic approach to determining its solubility in various solvents is essential.

Predicted Solubility Behavior

The structure of this compound suggests a molecule with moderate polarity. The thiosemicarbazide portion contains multiple hydrogen bond donors and acceptors, which would favor solubility in polar protic solvents. The furan ring and the hydrocarbon backbone introduce some lipophilic character.

Based on the principle of "like dissolves like," the following trends can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to low solubility is expected. A reported water solubility is 16.2 µg/mL, indicating it is sparingly soluble in water.[1] Solubility is likely to be higher in alcohols due to the combination of hydrogen bonding and some nonpolar character.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in highly polar aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the thiosemicarbazide group.

Experimental Determination of Solubility

To empirically determine the solubility profile, a standardized experimental workflow is recommended. The shake-flask method is a widely accepted technique for this purpose.

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol for Shake-Flask Solubility Measurement:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Table 1: Proposed Solvents for Solubility Screening of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate Buffered Saline (PBS) pH 7.4 | Low | High polarity and strong hydrogen bonding network of water.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Can engage in hydrogen bonding while having some nonpolar character. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole moments and ability to solvate a wide range of compounds. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Very Low | Mismatch in polarity between the solvent and the polar thiosemicarbazide moiety. |

Chemical Stability: Ensuring Integrity and Shelf-Life

Understanding the chemical stability of a compound is crucial for determining its shelf-life, identifying suitable storage conditions, and predicting potential degradation products that could impact its efficacy and safety. Forced degradation studies are an industry-standard approach to investigate the intrinsic stability of a drug substance.[8][9][10] These studies involve exposing the compound to stress conditions more severe than those it would encounter during normal handling and storage.[8]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The hydrazine linkage and the furan ring are susceptible to hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis of the furan ring can lead to ring-opening and the formation of dicarbonyl compounds.

-

Oxidation: The sulfur atom in the thiourea group is prone to oxidation, potentially forming sulfoxides or sulfones. The hydrazine moiety can also be oxidized.

-

Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The melting points of related thiosemicarbazide derivatives often coincide with decomposition.[5]

Potential Degradation Pathway of this compound

Caption: Potential degradation pathways of this compound under stress conditions.

Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to identify the likely degradation products and pathways.[11][12]

Step-by-Step Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is stable and soluble (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M to 1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M to 1 M NaOH at a controlled temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) and also heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber, following ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating HPLC method.

-

Data Interpretation:

-

Quantify the remaining parent compound to determine the extent of degradation.

-

Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

-

If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products and propose their structures.

-

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration | Analytical Considerations |

| Acidic Hydrolysis | 0.1 M - 1 M HCl at 60-80 °C | 2 - 24 hours | Neutralize with base before injection. Monitor for hydrolysis of the furan ring and hydrazine linkage. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH at 60-80 °C | 2 - 24 hours | Neutralize with acid before injection. |

| Oxidation | 3-30% H₂O₂ at room temperature | 2 - 24 hours | Monitor for the formation of oxidized sulfur species. |

| Thermal (Dry Heat) | 80-100 °C | 24 - 72 hours | Analyze the solid compound for changes in appearance and purity. |

| Thermal (Solution) | 60-80 °C in a suitable solvent | 24 - 72 hours | Compare with the dry heat study to understand the role of the solvent in thermal degradation. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Variable | Conduct in a photostability chamber. Compare with a dark control to differentiate between light and thermal degradation. |

Conclusion

While this compound is a compound of significant interest, a comprehensive understanding of its physicochemical properties is essential for its successful development. This guide provides a framework for the systematic investigation of its solubility and stability. By following the outlined experimental protocols, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the quality and reliability of this promising molecule in future applications. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this compound.

References

-

Aly, A. A., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 27(23), 8563. [Link]

-

Leovac, V. M., & Novaković, S. B. (2024). Versatile coordination chemistry of thiosemicarbazide and its non-Schiff base derivatives. Journal of Molecular Structure, 138721. [Link]

-

Çalışkan, B., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40869–40882. [Link]

-

Gümrükçüoğlu, A., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

Salgado-Zamora, H., et al. (2016). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 21(9), 1227. [Link]

-

Bondock, S., et al. (2012). Thiosemicarbazides: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(1), 1-28. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Ghorab, M. M., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules, 27(8), 2619. [Link]

-

Regentbio-chem. This compound CAS NO.96860-19-4. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

de Cássia, R., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(1), 84-101. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 96860-19-4 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cas 96860-19-4,this compound | lookchem [lookchem.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. pharmtech.com [pharmtech.com]